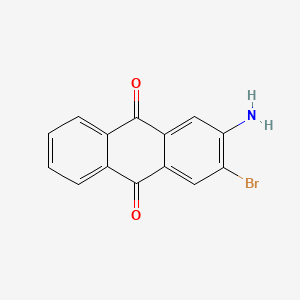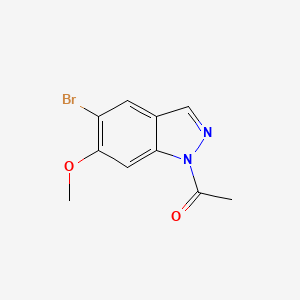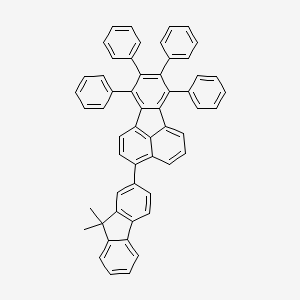![molecular formula C19H20N6O4 B13138612 N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine CAS No. 62751-90-0](/img/structure/B13138612.png)
N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine: is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with two 4-methoxyphenylamino groups and a glycine moiety. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with two equivalents of 4-methoxyaniline under basic conditions. This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-5°C.
Introduction of the Glycine Moiety: The glycine moiety is introduced by reacting the intermediate product with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. The key steps include:
Bulk Synthesis of Intermediates: Large-scale synthesis of the triazine core and glycine intermediates using industrial reactors and optimized reaction conditions.
Purification and Isolation: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the final compound in high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Amines or thiols in the presence of a base such as triethylamine at room temperature.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted triazine derivatives with new functional groups.
Scientific Research Applications
N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine has a wide range of scientific research applications, including:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, with enhanced properties.
Mechanism of Action
The mechanism of action of N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymatic Activity: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic function.
Modulate Signal Transduction: The compound can modulate signal transduction pathways by interacting with key signaling molecules, leading to altered cellular responses.
Induce Apoptosis: It has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine can be compared with other similar triazine derivatives, such as:
N-{4,6-bis[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}glycine: This compound has similar structural features but with chloro substituents instead of methoxy groups, leading to different chemical and biological properties.
N-{4,6-bis[(4-hydroxyphenyl)amino]-1,3,5-triazin-2-yl}glycine:
N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycine: The methyl substituents confer different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
Properties
CAS No. |
62751-90-0 |
|---|---|
Molecular Formula |
C19H20N6O4 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[[4,6-bis(4-methoxyanilino)-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C19H20N6O4/c1-28-14-7-3-12(4-8-14)21-18-23-17(20-11-16(26)27)24-19(25-18)22-13-5-9-15(29-2)10-6-13/h3-10H,11H2,1-2H3,(H,26,27)(H3,20,21,22,23,24,25) |
InChI Key |
BNUKVARTGAYZIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


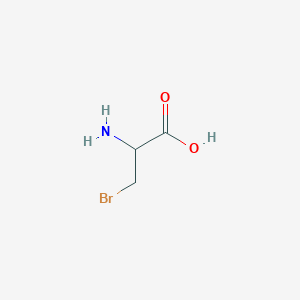

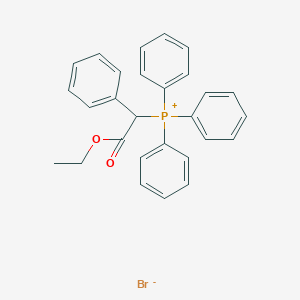

![[3,4'-Bipyridin]-5-amine, N-[(4-chlorophenyl)methyl]-](/img/structure/B13138563.png)
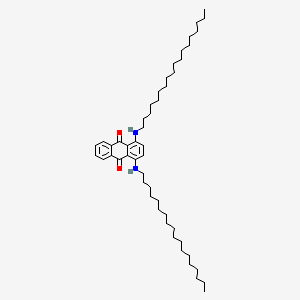
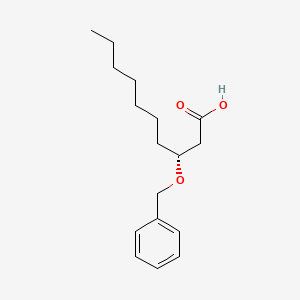
![1-[5-[4-(4-Chlorophenyl)phenoxy]pentyl]-3-(4-pyridyl)imidazolidin-2-one](/img/structure/B13138599.png)

